Product packaging for Diphenyl ether-d10(Cat. No.:CAS No. 93952-05-7)

Diphenyl ether-d10

Cat. No.: B1277572
CAS No.: 93952-05-7
M. Wt: 180.27 g/mol
InChI Key: USIUVYZYUHIAEV-LHNTUAQVSA-N
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Description

Overview of Deuterated Diphenyl Ether (Diphenyl ether-d10) in Scientific Inquiry

Diphenyl ether-d10 (B167116) is the deuterated form of diphenyl ether, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium (B1214612) atoms. isotope.comisotope.com This modification results in a molecule with a higher molecular weight than its non-deuterated counterpart, a property that is central to its primary applications in scientific research. isotope.com

Diphenyl ether itself is an organic compound with a variety of industrial uses, including as a heat transfer fluid and in the manufacturing of certain polymers. wikipedia.org Its deuterated version, this compound, serves a more specialized but critical role, primarily as an internal standard in analytical chemistry. isotope.comresearchgate.net Its chemical inertness and distinct mass make it an ideal marker for quantifying traces of organic pollutants in environmental samples. isotope.comisotope.com For instance, it is used in methods developed by the U.S. Environmental Protection Agency (EPA) for the analysis of semivolatile organic compounds in water. epa.gov

The use of this compound extends to fire debris analysis, where it helps in the accurate identification and quantification of ignitable liquids. researchgate.net Its performance as an internal standard is reliable under various extraction conditions, ensuring the integrity of forensic investigations. researchgate.net The stability and unique mass signature of this compound make it an essential tool for ensuring accuracy and reliability in these and other sensitive analytical measurements.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₂D₁₀O isotope.comisotope.com
Molecular Weight 180.27 g/mol isotope.commedchemexpress.com
CAS Number (Labeled) 93952-05-7 isotope.comisotope.com
Appearance Colorless Solid cymitquimica.com
Purity Typically ≥98 atom % D isotope.comcymitquimica.com

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O B1277572 Diphenyl ether-d10 CAS No. 93952-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIUVYZYUHIAEV-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Diphenyl Ether D10

Methodologies for Deuterium (B1214612) Incorporation in Diphenyl Ether Analogs

The synthesis of diphenyl ether-d10 (B167116) involves the incorporation of deuterium into the diphenyl ether structure. Several strategies can be employed to achieve high levels of deuteration.

One common and historic method for forming the ether linkage is the Ullmann condensation . In a deuterated context, this reaction would involve coupling a deuterated alkali metal phenolate (B1203915) (like sodium phenoxide-d5) with a deuterated halobenzene (like bromobenzene-d5) in the presence of a copper catalyst. google.com The use of fully deuterated precursors ensures that the resulting diphenyl ether is perdeuterated.

A more contemporary approach involves direct hydrogen-deuterium exchange on the diphenyl ether molecule or its precursors. A documented method involves pumping a solution of the substrate (diphenyl ether) in a solvent mixture through a heated, catalyst-packed cartridge along with a deuterium source, such as heavy water (D₂O). chemicalbook.com The mixture is then collected, and the deuterated product is extracted and purified. chemicalbook.com

Furthermore, electrochemical methods have shown promise for the deuteration of aromatic halides. chinesechemsoc.org This technique, known as dehalogenative deuteration, could potentially be adapted to synthesize diphenyl ether-d10 from halogenated diphenyl ether precursors using D₂O as the deuterium source. chinesechemsoc.org

Isotopic Purity Assessment in Synthesized this compound

Assessing the isotopic purity of this compound is a critical step to validate its quality. The goal is to quantify the percentage of molecules that are fully deuterated (d10) versus those that are partially deuterated (d1 to d9) or non-deuterated (d0). rsc.orgindustry.gov.au This is distinct from isotopic enrichment, which refers to the mole fraction of the deuterium isotope at a specific labeled site. isotope.com

High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary technique for this assessment. rsc.orgrsc.orgnih.gov The method involves analyzing the relative abundance of the different isotopologue ions. nih.gov By integrating the ion signals for each species (d0 through d10), a precise isotopic distribution can be calculated. rsc.org

The results are typically presented in a table that shows the percentage of each isotopologue. For a high-purity batch of this compound, the d10 species would be predominant, with minimal contributions from lower-deuterated forms.

Table 1: Example of Isotopic Purity Data for a Batch of this compound

IsotopologueDescriptionRelative Abundance (%)
d10C₁₂D₁₀O99.2
d9C₁₂HD₉O0.7
d8C₁₂H₂D₈O0.1
d0-d7Partially to Non-Deuterated<0.1

Note: This table is illustrative. Actual batch data will vary.

Spectroscopic Verification of Deuteration (e.g., Advanced Nuclear Magnetic Resonance and Mass Spectrometry)

Spectroscopic techniques provide definitive confirmation of successful deuteration and structural integrity. The combination of Mass Spectrometry and Nuclear Magnetic Resonance is standard practice. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry directly confirms the incorporation of deuterium by measuring the molecular weight of the compound. Non-deuterated diphenyl ether (C₁₂H₁₀O) has a molecular weight of approximately 170.21 g/mol . nist.gov The fully deuterated analogue, this compound (C₁₂D₁₀O), has a molecular weight of about 180.27 g/mol . medchemexpress.com This mass shift of +10 atomic mass units is a clear indicator of perdeuteration. High-resolution mass spectrometry provides the accurate mass measurements necessary to distinguish between isotopologues and calculate their relative abundances for purity assessment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): For an ideal, 100% pure sample of this compound, the ¹H NMR spectrum would show a complete absence of signals in the aromatic region where the protons of diphenyl ether would normally appear. In practice, small residual signals are used to quantify the level of any remaining, non-exchanged protons and determine deuterium incorporation levels. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals in the aromatic region, confirming that deuterium has been incorporated onto the phenyl rings.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound will be different from its non-deuterated counterpart. The carbon signals will be split into multiplets due to coupling with the attached deuterium atoms (a phenomenon known as C-D coupling), and the signals may experience a slight upfield shift (isotopic shift).

Table 2: Comparison of Spectroscopic Data for Diphenyl Ether and this compound

TechniqueDiphenyl Ether (C₁₂H₁₀O)This compound (C₁₂D₁₀O)Purpose of Comparison
Mass Spec (Molecular Ion) ~170.21 m/z~180.27 m/zConfirms mass increase due to 10 deuterium atoms. nist.govmedchemexpress.com
¹H NMR Complex signals in aromatic region (~7-7.4 ppm)Absence of significant signals in the aromatic regionVerifies replacement of hydrogen with deuterium. rsc.org
¹³C NMR Sharp singlet signals for aromatic carbonsMultiplet signals for aromatic carbons due to C-D couplingConfirms D atoms are attached to the carbon backbone.

Advanced Analytical Applications of Diphenyl Ether D10

Role as an Internal Standard in Quantitative Chemical Analysis

As an internal standard, a known quantity of Diphenyl ether-d10 (B167116) is added to a sample before analysis. wuxiapptec.com It experiences the same procedural variations as the target analytes, such as losses during sample preparation and fluctuations in instrument response. wuxiapptec.com Because it is chemically almost identical to the analytes of interest, particularly other diphenyl ethers, it co-elutes during chromatography and ionizes similarly in the mass spectrometer. However, its higher mass allows it to be distinguished from the native compounds. By comparing the response of the target analyte to the known response of Diphenyl ether-d10, analysts can achieve highly accurate and precise quantification, correcting for variations that would otherwise compromise the results. wuxiapptec.com

Mass Spectrometry-Based Quantification Protocols

Mass spectrometry (MS) is the cornerstone technique for utilizing this compound. Its ability to differentiate compounds based on their mass-to-charge ratio is essential for distinguishing the deuterated standard from the native analytes.

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. In environmental analysis, this compound is frequently employed as an internal standard for the quantification of contaminants like polybrominated diphenyl ethers (PBDEs), which are used as flame retardants and are persistent environmental pollutants. shimadzu.comoup.com When analyzing environmental samples such as soil, sediment, or water, the complexity of the matrix can interfere with the analytical signal. researchgate.netrsc.org By using this compound, variations in extraction efficiency and instrument response are normalized, leading to more reliable quantification of PBDEs and other related environmental contaminants. shimadzu.comresearchgate.net For instance, methods have been developed for analyzing 39 different PBDEs in coastal sediment, showcasing the broad applicability of this internal standard. researchgate.net

Table 1: Application of this compound in GC-MS Analysis

Analyte Group Matrix Technique Purpose of Standard Reference
Polybrominated Diphenyl Ethers (PBDEs) Soil, Sediment GC-MS Quantitative Determination researchgate.net
PBDEs, Pesticides, PCBs Barley, Hemp Low-Pressure GC-MS/MS Quality Control oup.com
Semivolatile Organic Compounds Water Isotope Dilution GC/MS Internal Standard epa.gov
PBDEs Dried Blood Spots GC-MS/MS Internal Standard chromatographyonline.com

For detecting contaminants at extremely low concentrations (trace analysis), high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the method of choice. lcms.cz This technique offers superior sensitivity and selectivity compared to standard GC-MS. lcms.cz The role of this compound as an internal standard is paramount in HRGC-HRMS to ensure accuracy at parts-per-trillion or even lower levels. It is integral to official methods, such as U.S. EPA Method 1614, for the analysis of PBDEs in various environmental matrices like water, soil, and tissue. nemi.govepa.govrestek.com The high resolution of the mass spectrometer allows for precise mass measurements, clearly separating the analyte signal from potential interferences and the internal standard. lcms.cz This is critical for the analysis of PBDEs and other persistent organic pollutants like polychlorinated biphenyls (PCBs) and dioxins, which are often found at trace levels. aaqr.orgepa.gov

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used. udl.cat this compound finds application here as an internal standard when analyzing compounds with similar structural characteristics in complex biological and environmental matrices. nih.govresearchgate.net Complex matrices, such as blood, urine, or tissue, are known to cause "matrix effects," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nist.govmdpi.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects, as it behaves nearly identically to the analyte during ionization. wuxiapptec.comnih.gov For example, it has been used in methods for analyzing flame retardant metabolites in urine. nih.govresearchgate.net

Table 2: Research Findings on this compound in LC-MS/MS

Target Analytes Matrix Key Finding Reference
Flame Retardant Metabolites (BDCPP, DPP) Urine d10-labeled internal standards enabled sensitive detection (8-204 pg/mL) and good recoveries (72-91%). nih.gov
Phenytoin and its metabolite Plasma, Brain Homogenate d10-phenytoin internal standard ensured consistent elution and accurate quantification in a bioanalytical study. nih.gov
Hexabromocyclododecane (HBCD) Biological Tissues Racemic 13C-labeled HBCD internal standards corrected for matrix effects observed in enantiomer analysis. nist.gov

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. jeol.comlcms.cz When coupled with a high-resolution accurate mass (HRAM) spectrometer, it becomes a powerful tool for high-throughput screening and identification of unknown substances. lcms.cz While less common for rigorous quantification compared to chromatographic methods, the inclusion of an internal standard in DART-HRAM analysis can enhance data integrity, provide in-spectrum mass calibration, and give an estimate of analyte concentration. buffalostate.educhemrxiv.org Though specific applications detailing this compound in DART are not widespread, the principles of using deuterated standards apply. They can serve as a reference point to improve mass accuracy and provide a semi-quantitative measure in rapid screening applications for compounds like flame retardants or other environmental contaminants. chemrxiv.orgnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Matrices

Surrogate Standard Applications for Method Validation and Recovery Assessment

Beyond its role as an internal standard added just before analysis, this compound is also widely used as a surrogate standard. epa.gov In this application, it is added to the sample at the very beginning of the analytical process, before any extraction, cleanup, or concentration steps. epa.gov The primary purpose of a surrogate is to monitor the efficiency of the entire sample preparation method for each individual sample.

By measuring the amount of this compound recovered at the end of the process, analysts can determine the percentage of analyte lost during these preparatory stages. This is known as the recovery assessment. U.S. EPA methods, such as Method 1614 for PBDEs, specify the use of labeled compounds like this compound as surrogates to validate the method's performance. nemi.govepa.gov Acceptable recovery of the surrogate (typically within a range like 70-130%) indicates that the sample preparation was successful and the results for the target analytes are reliable. If surrogate recovery is low, it signals a problem with the extraction or cleanup for that specific sample, and the data may be flagged or rejected. This application is crucial for ensuring the quality and validity of analytical data, especially in regulatory monitoring where accuracy is essential. europa.eunj.govct.gov

Evaluation of Extraction Efficiencies in Complex Sample Preparations

The use of isotopically labeled standards, such as this compound, is a cornerstone of modern analytical chemistry for evaluating and correcting for analyte losses during sample preparation. In complex matrices like environmental or biological samples, the extraction process can be inefficient and variable. This compound serves as a surrogate standard, a compound that is chemically similar to the target analytes but is labeled with deuterium (B1214612), making it distinguishable by mass spectrometry.

By adding a known amount of this compound to a sample before extraction and analysis, chemists can precisely measure its recovery. texilajournal.com Since this compound behaves almost identically to its non-labeled counterpart and other similar analytes during the extraction process, its recovery rate provides a direct measure of the extraction efficiency for the target compounds. epa.gov This is particularly crucial in methods like the analysis of semivolatile organic compounds, where sample preparation involves multiple steps, including liquid-liquid extraction, drying, and concentration, each of which can lead to analyte loss. epa.gov

For instance, in the analysis of hair samples for drugs of abuse, deuterated internal standards are used to gauge the effectiveness of different extraction solvents. nih.gov The choice of solvent can significantly impact the yield, and using a labeled standard helps to identify the most efficient extraction protocol. nih.gov Similarly, when analyzing for polybrominated diphenyl ethers (PBDEs) in soil or sediment, a labeled surrogate is added before extraction to correct for losses during the cleanup and fractionation steps. researchgate.netoup.com The recovery of the surrogate standard indicates how effectively the native analytes were isolated from the complex sample matrix. Research has shown that using deuterated standards compensates for measurement errors that could arise from matrix effects, such as ion suppression or enhancement in mass spectrometry. texilajournal.com

Application in Quality Assurance and Quality Control (QA/QC) Procedures for Analytical Methods

This compound is integral to robust Quality Assurance and Quality Control (QA/QC) programs, which are designed to ensure that analytical results are accurate, precise, and reliable. who.int Its use as a labeled internal standard is specified in numerous standardized analytical methods, such as the U.S. Environmental Protection Agency (EPA) Method 1625, for the analysis of semivolatile organic compounds in water. epa.gov QA/QC procedures ensure data quality by monitoring and evaluating various analytical parameters, including linearity, precision, and accuracy. who.int

The fundamental principle of using a stable isotopically labeled analog is that it behaves almost identically to the native analyte throughout the entire analytical procedure, from extraction to detection. epa.gov This allows it to be used as a reference point to correct for variations in analytical performance. QA/QC protocols often involve the analysis of method blanks, spiked samples, and certified reference materials to demonstrate laboratory capability and monitor ongoing performance. who.int this compound is a key component in these spiked samples, helping to verify that the analytical system is functioning correctly and that results meet the required quality standards. epa.gov

Calibration Curve Generation and Linearity Assessment in Isotope Dilution Methods

In isotope dilution analysis (IDA), this compound is essential for generating calibration curves and assessing the linearity of the analytical method. epa.gov Unlike traditional external or internal standard methods, IDA involves adding the labeled standard to the sample at the beginning of the process. The quantification is based on the ratio of the response of the native analyte to the response of the labeled standard. mdpi.com

To create a calibration curve, a series of solutions are prepared with varying concentrations of the native (unlabeled) analyte and a constant concentration of the labeled standard, such as this compound. epa.gov For example, EPA Method 1625 specifies creating calibration solutions with nominal concentrations of pollutants ranging from 10 to 200 µg/mL, while the labeled compounds, including this compound, are held at a constant 100 µg/mL. epa.gov

The instrument, typically a Gas Chromatograph-Mass Spectrometer (GC-MS), measures the response for both the native analyte and the labeled standard. A calibration curve is then generated by plotting the ratio of their responses against the ratio of their concentrations. mdpi.com The linearity of this curve is a critical performance metric. For many methods, a linear relationship is expected over the working concentration range. uzh.ch The coefficient of variation for the response factors across the calibration points is calculated and must be below a certain threshold (e.g., 20%) to be considered linear. If this criterion is not met, a non-linear calibration model may be required. epa.gov This process ensures that the quantification is accurate across the entire range of expected sample concentrations.

Table 1: Example Calibration Data for Isotope Dilution Analysis

Calibration LevelNative Analyte Concentration (µg/mL)Labeled Standard Concentration (µg/mL)Response Ratio (Native/Labeled)
1101000.11
2201000.21
3501000.52
41001001.05
52001002.10

Determination of Detection Limits and Quantitation Limits

This compound plays a role in establishing two crucial performance metrics for an analytical method: the Method Detection Limit (MDL) and the Limit of Quantitation (LOQ) or Practical Quantitation Level (PQL). The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nj.gov The LOQ is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. env.go.jp

The determination of these limits often involves analyzing multiple replicate samples spiked at a low concentration, typically two to five times the estimated detection limit. env.go.jp The use of an isotope-labeled standard like this compound in these spiked samples helps to ensure that the entire analytical process, including extractions and potential matrix interferences, is accounted for when determining these limits. epa.govresearchgate.net While the detection limit is often dependent on the level of interferences rather than just instrumental sensitivity, the consistent recovery of the labeled standard provides confidence in the low-level measurements. epa.gov For example, in the analysis of flame retardants, deuterated surrogate standards are used for accurate and sensitive quantification, which is necessary for determining low limits of detection. researchgate.netresearchgate.net

The PQL is often established as a multiple (e.g., five or ten times) of the MDL to define a level where quantitation is considered reliable for day-to-day operations. nj.govenv.go.jp The stability and predictable behavior of this compound help to anchor these low-level measurements, ensuring that the calculated detection and quantitation limits are robust and truly reflective of the method's capability. researchgate.net

Inter-laboratory and Intra-laboratory Performance Studies

To ensure consistency and comparability of data among different laboratories, inter-laboratory comparison studies (also known as proficiency tests or round-robin studies) are conducted. researchgate.netresearchgate.net this compound is an ideal compound for inclusion in the test materials for these studies. In such a study, a central organizer prepares and distributes identical samples to multiple participating laboratories. These samples are often created by spiking a real-world matrix (like sediment or water) or a clean matrix with a known concentration of various analytes and their labeled analogs, including this compound. epa.govepa.gov

Each laboratory analyzes the sample using their standard procedures. The results are then compared to the known spiked value and to the results from all other participating labs. The recovery and measured concentration of this compound and its corresponding native analyte are key metrics for evaluating performance. These studies assess both intra-laboratory precision (repeatability, by analyzing the sample multiple times) and inter-laboratory precision (reproducibility). researchgate.netvannforeningen.no

The use of a stable isotope standard like this compound is critical because it helps to differentiate between variability caused by the sample matrix and variability caused by the laboratory's analytical procedure. epa.govnih.gov If a lab reports a poor result for the native analyte but a good recovery for the labeled standard, it might point to an issue with their calibration or standard preparation rather than the extraction process. These studies are vital for validating analytical methods, accrediting laboratories, and ensuring that data generated by different organizations are comparable and reliable. epa.govresearchgate.net

Mechanistic and Pathway Elucidation Studies Utilizing Diphenyl Ether D10

Investigation of Photochemical Rearrangement Mechanisms of Diphenyl Ethers

The photochemical behavior of diphenyl ethers has been a subject of significant interest, with isotopic labeling playing a pivotal role in understanding the underlying mechanisms. When diphenyl ether is irradiated, it can undergo rearrangement to form 2-phenylphenol (B1666276) and 4-phenylphenol, alongside diffusion products like phenol (B47542) and benzene. nih.gov

Cross-coupling experiments using deuterated diphenyl ether (diphenyl ether-d10) have been instrumental in demonstrating that the formation of the rearranged products, 2-phenylphenol and 4-phenylphenol, is an intramolecular process. nih.gov In these experiments, a mixture of labeled and unlabeled diphenyl ether is irradiated. If the rearrangement were intermolecular, one would expect to see cross-coupled products. The absence of such products strongly supports a mechanism where the ether cleaves into a radical pair that remains in close proximity within a solvent cage and recombines intramolecularly. nih.gov

The proposed mechanism involves the excitation of diphenyl ether to its singlet state, followed by dissociation into a phenoxy and a phenyl radical pair. nih.gov This radical pair can then recombine within the solvent cage to yield the rearrangement products. Alternatively, the radicals can escape the solvent cage and abstract hydrogen atoms from the solvent to form phenol and benzene, the diffusion products. nih.gov The yields of these products are influenced by solvent viscosity, with more viscous solvents favoring the intramolecular rearrangement products. nih.gov

Elucidation of Organometallic Reaction Pathways Utilizing Deuterated Solvents (e.g., Diethyl ether-d10)

Deuterated solvents, such as diethyl ether-d10 (B167116), are invaluable for probing the mechanisms of organometallic reactions. Organometallic reagents like Grignard and organolithium reagents are highly basic and react readily with any available protic source. libretexts.orgmasterorganicchemistry.com This reactivity can be harnessed to introduce deuterium (B1214612) into molecules at specific positions.

For instance, the formation of Grignard reagents from aryl halides is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent their reaction with water. libretexts.orgmasterorganicchemistry.com If the reaction is quenched with a deuterated source like D2O, a deuterium-labeled arene is formed. libretexts.org This technique is a cornerstone for preparing specifically deuterated compounds for further mechanistic studies.

In the context of reaction mechanisms, deuterated solvents help to determine if the solvent itself is involved in the reaction pathway. For example, in studies of protonolysis of diimine Pt diphenyl complexes, reactions were carried out in dichloromethane-d2 (B32916) in the presence of diethyl ether-d10. uio.no This allowed researchers to track the source of protons and understand the role of the solvent in the protonation step. Similarly, rhodium-catalyzed deuteration of various hydrides of group 14 elements has been successfully carried out in diethyl ether using D2 gas, demonstrating the utility of deuterated solvents in synthesizing deuterated compounds and studying their subsequent reactions. csic.es

Isotopic Labeling as a Probe for Intramolecular versus Intermolecular Processes

Isotopic labeling, particularly with deuterium, is a powerful and definitive method for distinguishing between intramolecular and intermolecular reaction pathways. The photochemical rearrangement of diphenyl ether serves as a classic example. nih.gov By using a mixture of diphenyl ether and this compound, researchers could analyze the products to see if any "crossed" products (e.g., deuterated phenylphenol from unlabeled diphenyl ether reacting with a deuterated fragment) were formed. The finding that only non-crossed products were generated provided conclusive evidence for an intramolecular rearrangement. nih.gov

This technique is broadly applicable to various reaction types. For instance, in the study of Diels-Alder reactions, isotopic labeling can help differentiate between an intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, and an intermolecular reaction between two separate molecules. mdpi.com While computational studies are often used to explore these pathways, experimental verification frequently relies on isotopic labeling experiments.

The principle relies on the mass difference between isotopes, which allows for their detection and quantification in the products using techniques like mass spectrometry and NMR spectroscopy. This enables chemists to trace the path of specific atoms or functional groups throughout a reaction, providing a clear picture of the connectivity changes and whether they occur within a single molecule or between different molecules.

Kinetic Isotope Effects in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. core.ac.uk

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H/C-D bonds, a normal primary KIE (kH/kD) is typically in the range of 2-7. core.ac.uk This is because the C-H bond has a higher zero-point energy than the C-D bond, leading to a lower activation energy for C-H bond cleavage. core.ac.uk

In the context of diphenyl ether, a significant deuterium KIE (kH/kD = 5.7) was observed in the nickel-catalyzed hydrogenolysis of diphenyl ether when using H2 versus D2 gas. nih.govresearchgate.net This large KIE, along with other kinetic evidence, pointed to a mechanism where the addition of a hydrogen (or deuterium) atom to the phenyl ring is involved in the rate-limiting step, occurring in a concerted fashion with the C-O bond scission. nih.govresearchgate.net

Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller (kH/kD close to 1) and can provide information about changes in hybridization or steric environment at the labeled position during the reaction. core.ac.uk For example, a change in hybridization from sp3 to sp2 at a carbon atom bearing a deuterium can lead to a normal secondary KIE (kH/kD > 1). core.ac.uk

The following table summarizes the observed kinetic isotope effects in the nickel-catalyzed conversion of diphenyl ether.

ReactionRate (kH) [mol(DPE)·g(Ni)⁻¹·h⁻¹]Rate (kD) [mol(DPE)·g(Ni)⁻¹·h⁻¹]Kinetic Isotope Effect (kH/kD)
Hydrogenolysis
Benzene formation0.460.085.7
Hydrogenation
Cyclohexyl phenyl ether formation0.190.044.8
Data sourced from a study on the nickel-catalyzed hydrogenolysis and hydrolysis of aryl ether C-O bonds. researchgate.net

This data clearly indicates that hydrogen is involved in the rate-determining step for both the C-O bond cleavage (hydrogenolysis) and the hydrogenation of the aromatic ring. researchgate.net

Applications in Biological and Metabolic Research Utilizing Diphenyl Ether D10 As a Stable Isotope Tracer

Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) is a powerful technique that quantifies the rates of metabolic reactions within a biological system. creative-proteomics.commedchemexpress.com By introducing a stable isotope-labeled substrate, such as a deuterated compound, researchers can trace the incorporation of the isotope into various downstream metabolites. creative-proteomics.comnih.gov This allows for the detailed mapping of metabolic pathways and the determination of flux distribution through different branches of a metabolic network. creative-proteomics.commdpi.com

A significant challenge in metabolomics is the accurate quantification of endogenous metabolites within complex biological matrices like plasma or urine. nih.govlcms.cz Stable isotope-labeled internal standards are crucial for achieving reliable and reproducible quantification. acs.org By adding a known amount of a stable isotope-labeled analog of the target metabolite, such as Diphenyl ether-d10 (B167116) for related compounds, to a sample, variations in sample preparation and instrument response can be normalized. nih.gov This isotope dilution mass spectrometry approach is a gold standard for the precise measurement of metabolite concentrations. acs.org

The process generally involves the following steps:

Sample Preparation: A known quantity of the stable isotope-labeled internal standard is added to the biological sample at the beginning of the extraction process. nih.gov

Extraction: The metabolites, including both the endogenous (light) and the labeled (heavy) forms, are extracted from the matrix. nih.gov

Chromatographic Separation: Techniques like liquid chromatography (LC) or gas chromatography (GC) are used to separate the metabolites of interest from other components in the sample. nih.gov Isotopologues generally co-elute, though deuterium-labeled compounds can sometimes show slight shifts in retention time. nih.gov

Mass Spectrometric Detection: A mass spectrometer detects and quantifies the light and heavy forms of the metabolite based on their mass-to-charge (m/z) ratio. nih.gov

Quantification: The ratio of the peak areas of the endogenous metabolite to the labeled internal standard allows for the accurate calculation of the endogenous metabolite's concentration. researchgate.net

Table 1: Example Data for Quantification of a Hypothetical Metabolite using a Deuterated Standard

SampleEndogenous Metabolite Peak Area (Light)Deuterated Standard Peak Area (Heavy)Concentration of Standard (ng/mL)Calculated Endogenous Concentration (ng/mL)
Plasma 185,67099,850108.58
Plasma 2123,450101,2001012.20
Urine 145,32098,900104.58
Urine 267,890100,500106.76

This table is for illustrative purposes and does not represent actual experimental data.

Stable isotope tracers are instrumental in elucidating metabolic pathways and quantifying the flow of metabolites through them. nih.govacs.org By introducing a labeled precursor into a biological system, researchers can track the appearance of the isotope in downstream products. nih.gov This provides direct evidence of metabolic connections and allows for the measurement of the rate of conversion, or flux, through a particular pathway. creative-proteomics.com For instance, the metabolism of polybrominated diphenyl ethers (PBDEs), which are structurally related to diphenyl ether, has been studied to understand their biotransformation, which includes pathways like hydroxylation and cleavage of the ether bond. nih.govresearchgate.net

The general workflow for a tracer experiment involves:

Introducing the Labeled Substrate: A stable isotope-labeled compound is administered to cells, tissues, or a whole organism. nih.gov

Time-Course Sampling: Samples are collected at various time points to monitor the incorporation of the isotope into different metabolites. nih.gov

Metabolite Extraction and Analysis: Metabolites are extracted and analyzed by mass spectrometry to determine the isotopic enrichment in each compound. acs.org

Flux Calculation: The rate of isotope incorporation is used in mathematical models to calculate the metabolic fluxes through the pathways of interest. mdpi.com

A common issue in untargeted metabolomics is distinguishing true biological signals from background noise, contaminants, and artifacts. doi.orgfrontiersin.org Stable isotope labeling provides a robust method to address this challenge. nih.govdoi.org By comparing the mass spectra of samples from a system grown in the presence of a labeled precursor (e.g., 13C-glucose) with those from an unlabeled system, biologically derived metabolites can be confidently identified. doi.org Endogenous metabolites will show a characteristic mass shift corresponding to the incorporation of the stable isotope, while non-biological peaks will retain their natural isotopic abundance pattern. doi.orgfrontiersin.org This approach significantly cleans up metabolomics data, allowing researchers to focus on genuine biological features. doi.org

Mapping Metabolic Pathways and Fluxes with Stable Isotope Tracers

Investigating Pharmacokinetic and Metabolic Profiles of Deuterated Pharmaceutical Analogs

Deuterating drug molecules is a strategy used in pharmaceutical research to improve their pharmacokinetic properties. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.govsymeres.com This can lead to a reduced rate of drug metabolism, potentially resulting in a longer half-life, increased exposure, and a better therapeutic window. nih.govsymeres.com

For example, studies on deuterated analogs of various compounds have shown significant increases in their metabolic stability. kddf.org Research on deuterated analogs of ligands for the GABA-A receptor demonstrated that replacing hydrogen with deuterium (B1214612) on methoxy (B1213986) groups led to a two- to three-fold increase in the metabolic half-life in human and mouse liver microsomes. kddf.org This improvement in metabolic stability is a direct consequence of the kinetic isotope effect on cytochrome P450-mediated metabolism. acs.org

Table 2: Illustrative Pharmacokinetic Parameters of a Parent Drug vs. its Deuterated Analog

CompoundHalf-life (t½) in HLM (min)Half-life (t½) in MLM (min)
Parent Drug (8a)1015
Deuterated Analog (8j)3030

Data adapted from a study on deuterated ligands, demonstrating the principle of increased metabolic stability. kddf.org HLM = Human Liver Microsomes, MLM = Mouse Liver Microsomes.

The investigation of deuterated diphenyl ether analogs could provide valuable insights into the metabolic pathways of this class of compounds and how strategic deuteration can influence their biotransformation and pharmacokinetic profiles. acs.orgmdpi.com

Broader Applications of Stable Isotope Labeling in Proteomics and Systems Biology

The utility of stable isotope labeling extends beyond metabolomics into proteomics and systems biology. sigmaaldrich.com In proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use amino acids labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) to quantify differences in protein abundance between different cell populations. sigmaaldrich.comresearchgate.net This allows for the global analysis of protein expression changes in response to various stimuli or in different disease states. sigmaaldrich.com

While Diphenyl ether-d10 itself is not directly used in traditional proteomics labeling, the principles of using deuterated compounds as internal standards and tracers are fundamental to quantitative proteomics. researchgate.net For instance, stable isotope-labeled peptides are widely used as internal standards for the absolute quantification of specific proteins.

In the broader context of systems biology, integrating data from metabolomics, proteomics, and genomics provides a more holistic understanding of biological systems. plos.org Stable isotope tracing plays a crucial role in this integration by providing dynamic information about the flow of molecules through metabolic and signaling networks, connecting the different layers of biological regulation. nih.govplos.org The use of deuterated compounds like this compound in targeted studies contributes valuable data points to these larger systems-level investigations. isotope.comisotope.com

Computational and Theoretical Chemistry Approaches for Deuterated Diphenyl Ether Systems

Molecular Modeling and Simulation of Isotopic Variants

Molecular modeling and molecular dynamics (MD) simulations allow for the investigation of the conformational landscape and dynamic behavior of molecules. For diphenyl ether and its isotopologues, a key area of interest is the molecule's flexibility, characterized by the torsion angles of the phenyl rings relative to the central C-O-C plane.

Simulations can reveal how the increased mass of deuterium (B1214612) in DPE-d10 influences the vibrational modes and the rotational barriers of the phenyl rings. While direct comparative simulation studies specifically on DPE-d10 are not abundant in the cited literature, the principles are well-established. Coarse-grained (CG) modeling, an approach that simplifies molecular representations to study larger systems and longer timescales, has been developed for ether-based molecules, which could be adapted for such isotopic studies. temple.edu MD simulations have been effectively used to study related systems, such as hydroxylated polybrominated diphenyl ethers, to understand their interaction with lipid bilayers, demonstrating the capability of these methods to handle complex ether systems. nih.govrsc.org

The primary isotopic effect at the molecular dynamics level would be on the frequencies of vibrational motions, with C-D bonds vibrating at lower frequencies than C-H bonds. This alteration can affect the molecule's zero-point energy and the distribution of conformational states, particularly at low temperatures. While subtle, these changes can influence intermolecular interactions. For instance, studies on diphenyl ether complexes with alcohols show a delicate balance between different types of non-covalent interactions (OH–O vs. OH–π). rsc.orgresearchgate.net The substitution with deuterium could potentially shift this balance by altering the vibrational contributions to the free energy of the different conformers. rsc.orgresearchgate.net

Quantum Chemical Calculations for Isotopic Effects on Reactivity and Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are indispensable for dissecting the electronic and geometric consequences of isotopic substitution. nih.gov These methods can precisely calculate molecular geometries, vibrational frequencies, and reaction energetics.

DFT calculations have been successfully applied to study the structure of diphenyl ether and its derivatives. nih.govkbhgroup.in For example, calculations on 4,4′-dibromodiphenyl ether have shown good agreement between theoretical and experimental geometries. researchgate.net Similar calculations for DPE-d10 would provide a detailed picture of its minimum energy conformation.

Isotopic substitution also affects reactivity. In reactions where a C-H bond is broken in the rate-determining step, a significant kinetic isotope effect (KIE) is expected upon replacing hydrogen with deuterium. For reactions involving DPE-d10, such as electrophilic aromatic substitution or reactions with radicals, the KIE can be predicted using quantum chemical calculations of the transition states. dntb.gov.ua For instance, DFT has been used to study the reaction of triplet benzophenone (B1666685) with diphenyl ether, predicting that the reaction occurs via addition of the carbonyl oxygen to the arene rings. nih.gov Performing similar calculations on DPE-d10 would quantify the kinetic effect of deuteration on such a reaction.

ParameterDiphenyl Ether (C12H10O) (Calculated)Diphenyl Ether-d10 (B167116) (C12D10O) (Predicted)Expected Change
Average C-H/C-D Bond Length~1.085 Å< 1.085 ÅDecrease
C-O-C Bond Angle~119-120°~119-120°Negligible
Ph-O-C-Ph Dihedral AngleVariable (skewed conformation)Variable (skewed conformation)Minor change in potential energy surface
Zero-Point Vibrational EnergyX kJ/mol< X kJ/molDecrease

Theoretical Prediction of Spectroscopic Properties for Deuterated Analogs

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic properties. This is particularly valuable for isotopically labeled compounds like DPE-d10, as it helps in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of molecules. researchgate.net For DPE-d10, the most significant changes in the IR and Raman spectra compared to the standard diphenyl ether would be the shift of C-H stretching, bending, and rocking modes to lower wavenumbers (frequencies) upon substitution with deuterium. kbhgroup.in The C-D stretching vibrations are expected to appear in a region around 2100-2300 cm⁻¹, significantly lower than the typical C-H stretching region of 3000-3100 cm⁻¹. Calculations on similar brominated diphenyl ethers have demonstrated a good agreement between scaled theoretical vibrational frequencies and experimental data. researchgate.net This approach allows for a detailed assignment of the observed spectral bands. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is not applicable for the phenyl groups in fully deuterated DPE-d10, ²H (deuterium) NMR can be used. Theoretical methods can predict the chemical shifts in ²H NMR, although this is less common than for ¹H or ¹³C NMR. More importantly, the replacement of hydrogen with deuterium affects the ¹³C NMR spectrum. The C-D coupling patterns replace the C-H coupling, and a small isotopic shift (typically a slight upfield shift) is expected for the deuterium-bound carbon atoms and adjacent carbons. Quantum chemical calculations can predict these subtle isotopic shifts on ¹³C chemical shifts. researchgate.net

Mass Spectrometry (MS): The molecular weight of DPE-d10 is 180.27 g/mol , which is 10 mass units higher than that of diphenyl ether (170.21 g/mol ). nih.govisotope.com Theoretical calculations can help predict the fragmentation patterns in mass spectrometry. The substitution with deuterium can alter the relative stability of fragment ions, potentially leading to different fragmentation pathways or altered abundance of certain fragments compared to the non-deuterated compound.

Table 2: Predicted Spectroscopic Features for Diphenyl Ether-d10 (Note: This table is illustrative, based on general principles and data from related studies.)

Spectroscopic TechniquePropertyPredicted Observation for this compoundComparison to Diphenyl Ether (C12H10O)
Infrared (IR) Spectroscopy C-D Stretching Frequency~2100 - 2300 cm⁻¹C-H stretching is at ~3000-3100 cm⁻¹
Aromatic C-D BendingLower frequency shiftsHigher frequency for C-H bending modes
¹³C NMR Spectroscopy Isotopic ShiftSmall upfield shift for deuterated carbonsNo isotopic shift
CouplingC-D coupling (triplet for -CD=)C-H coupling (doublet for -CH=)
Mass Spectrometry Molecular Ion (M+)m/z = 180m/z = 170
FragmentationPotentially altered fragment ion abundancesDifferent relative abundances of fragments

Emerging Research Frontiers and Future Perspectives for Diphenyl Ether D10

Development of Novel Analytical Methodologies Incorporating Diphenyl Ether-d10 (B167116)

The primary role of Diphenyl ether-d10 is as an internal standard in separation science, particularly in conjunction with mass spectrometry (MS). medchemexpress.com The development of advanced analytical techniques hinges on the ability to achieve accurate and reproducible quantification of target analytes, often present at minute concentrations. This compound is instrumental in this pursuit.

In gas chromatography-mass spectrometry (GC-MS), for instance, this compound is added to a sample in a known quantity before processing. researchgate.net Because it is chemically almost identical to the non-deuterated analytes of interest (such as polybrominated diphenyl ethers or PBDEs), it behaves similarly during extraction, cleanup, and injection. However, its increased mass due to the ten deuterium (B1214612) atoms allows it to be distinguished from the target analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of this compound, analysts can correct for any material lost during sample preparation, thereby enhancing the accuracy and precision of the results.

Recent research focuses on incorporating these standards into ultra-high-resolution mass spectrometry methods. These advanced techniques offer superior sensitivity and selectivity, allowing for the detection of contaminants at even lower levels. The use of deuterated standards like this compound is crucial for ensuring the reliability of these ultra-trace measurements. researchgate.net

Interdisciplinary Applications in Complex Environmental and Biochemical Systems

The utility of this compound extends across various scientific disciplines, most notably in the analysis of complex environmental and biochemical matrices. Its principal application lies in environmental monitoring, where it is used to quantify persistent organic pollutants (POPs) listed under international agreements like the Stockholm Convention. isotope.comisotope.com

Environmental Monitoring: this compound is a key component in analytical methods designed to measure levels of PBDEs in environmental samples such as soil, sediment, water, and biota. PBDEs are a class of flame retardants that are environmentally persistent and have raised health concerns. The structural similarity of this compound to the core structure of PBDEs makes it an ideal internal standard for their quantification. Research in this area enables regulatory bodies to monitor the effectiveness of bans and restrictions on these hazardous substances. researchgate.net

Biochemical and Food Analysis: In biochemical systems, deuterated standards are essential for therapeutic drug monitoring (TDM) and metabolic research. medchemexpress.com While this compound's direct application in this area is more specialized, the principles it represents are fundamental. It is also used as an internal standard in food analysis, helping to ensure food safety by detecting and quantifying contaminants that may have structures related to diphenyl ether. medchemexpress.commedchemexpress.com

Application AreaSpecific UseAnalytical Technique
Environmental Analysis Quantification of Priority Pollutants (e.g., PBDEs) isotope.comisotope.comGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Food Safety Internal standard for contaminant analysis medchemexpress.comLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Clinical Mass Spectrometry Internal standard for quantitative analysis medchemexpress.comMass Spectrometry (MS)
Synthetic Chemistry Synthetic Intermediate isotope.comNot Applicable

Advancements in Isotopic Tracer Technologies for Dynamic Process Monitoring

Isotopic tracers are powerful tools for elucidating the pathways and kinetics of chemical and biological processes. Stable heavy isotopes of elements like hydrogen (deuterium), carbon (¹³C), and nitrogen (¹⁵N) can be incorporated into molecules to track their fate without altering their fundamental chemical reactivity. medchemexpress.com

This compound serves as a model for the application of deuterated compounds in tracer studies. The stability of the carbon-deuterium bond ensures that the label is retained throughout complex processes. This allows researchers to monitor transport, degradation, and transformation pathways of pollutants in the environment. For example, by "spiking" a system with a deuterated compound and monitoring its presence and the appearance of its metabolites over time, scientists can build accurate models of environmental fate.

The advancement in this field lies in moving from static measurements to dynamic process monitoring. High-resolution, time-resolved mass spectrometry, coupled with the use of isotopic tracers like this compound, allows for a more detailed understanding of how chemicals behave in real-world systems, offering insights into reaction rates and degradation half-lives.

Role of Deuterated Standards in Addressing Future Chemical Challenges

The landscape of chemical analysis is constantly evolving, driven by the need to detect novel contaminants of emerging concern (CECs) and to meet increasingly stringent regulatory limits. Deuterated standards are poised to play a pivotal role in addressing these future challenges.

The "one-standard-fits-all" approach is often insufficient for the diverse range of chemical structures found in emerging contaminants. The development and availability of a wide array of deuterated standards, including compounds like this compound, are essential for the accurate quantification of new pollutants. As new flame retardants, plasticizers, and pharmaceuticals enter the market and, subsequently, the environment, corresponding deuterated standards will be required for reliable monitoring.

Furthermore, the push towards "green chemistry" and sustainable industrial processes requires precise analytical methods to verify the reduction of hazardous byproducts. Deuterated standards provide the benchmark against which these improvements can be measured, ensuring that next-generation chemical processes are not only efficient but also environmentally sound. The continued use and development of standards like this compound are therefore integral to the future of analytical and environmental chemistry. medchemexpress.com

Q & A

Q. What are the key physicochemical properties of Diphenyl ether-d10 that influence experimental design in pharmacokinetic studies?

this compound (C₁₂D₁₀O) has a molecular weight of 180.27 g/mol, logP of 3.478, and a polar surface area (tPSA) of 9.23 Ų, indicating moderate hydrophobicity and limited water solubility. These properties necessitate the use of organic solvents (e.g., DMSO, PEG400) for in vitro and in vivo preparations. Its isotopic purity (deuterium at all ten hydrogen positions) ensures minimal interference in mass spectrometry-based tracer studies. Stability is maintained at -20°C for long-term storage, but solvent-based stock solutions require aliquoting to avoid freeze-thaw degradation .

PropertyValueRelevance to Experimental Design
Molecular Weight180.27 g/molDetermines molarity calculations
LogP3.478Guides solvent selection for solubility
Storage-20°C (powder)Prevents isotopic exchange/degradation

Q. How should stable stock solutions of this compound be prepared for in vitro assays?

  • Step 1: Dissolve the compound in DMSO (recommended for most cases) to create a 25 mg/mL stock. Vortex or sonicate briefly to ensure homogeneity.
  • Step 2: Dilute with compatible solvents (e.g., 20% SBE-β-CD in saline for in vivo use) to achieve working concentrations. For example, 100 µL of 25 mg/mL DMSO stock + 900 µL saline yields 2.5 mg/mL .
  • Critical Note: Avoid aqueous buffers unless pre-tested, as precipitation may occur. Always validate solubility under experimental conditions.

Advanced Research Questions

Q. How does deuteration impact the pharmacokinetic and metabolic profile of this compound compared to its non-deuterated analog?

Deuterium substitution reduces metabolic clearance due to the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage more than C-H bonds. This prolongs the half-life of this compound, making it ideal as a tracer in mass spectrometry for quantifying non-deuterated metabolites. However, researchers must account for potential isotopic shifts in chromatographic retention times and ensure deuterium does not alter target binding affinities .

Q. What methodological considerations are critical when using this compound as an internal standard in environmental analysis of polybrominated diphenyl ethers (PBDEs)?

  • Isotopic Purity: Ensure >98% deuterium enrichment to avoid overlap with native PBDEs in GC-MS/MS.
  • Matrix Effects: Spike this compound into samples during extraction to correct for losses during cleanup.
  • Quantification: Use isotope dilution calibration curves, adjusting for relative response factors between deuterated and native analogs .
ChallengeSolution
Co-elution with analytesOptimize GC column (e.g., DB-5ms)
Signal suppressionUse matrix-matched calibration

Q. How can researchers resolve discrepancies in degradation rates observed between this compound and non-deuterated diphenyl ether in environmental fate studies?

Discrepancies often arise from isotopic effects on reaction kinetics. For example:

  • Photodegradation: Deuterated compounds may degrade slower due to reduced bond cleavage under UV light.
  • Biodegradation: Microbial enzymes (e.g., Erwinia sp. CU3614’s fdpE gene product) may exhibit lower activity toward C-D bonds. Mitigation: Normalize degradation rates using deuterated/non-deuterated paired controls and apply KIE correction factors .

Q. What strategies are recommended for validating metabolic stability data when using this compound in hepatic microsome assays?

  • Parallel Incubations: Compare metabolic pathways of this compound and its non-deuterated form in human/rat liver microsomes.
  • MS/MS Detection: Use high-resolution mass spectrometry to distinguish deuterated metabolites (e.g., m/z shifts of +1 to +10).
  • Negative Controls: Include heat-inactivated microsomes to rule out non-enzymatic degradation .

Data Contradiction Analysis

  • vs. 12: While non-deuterated diphenyl ether (CAS 101-84-8) has a lower molecular weight (170.2 g/mol) and higher volatility, this compound’s deuterium substitution alters solubility and stability. Researchers must avoid assuming identical solvent compatibility .
  • vs. 9: Photodegradation rates of PBDEs in environmental models may not directly apply to this compound due to isotopic effects. Context-specific validation is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.